molecular formula C19H21F3N2O3 B015277 Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-ethyl Carboxamide CAS No. 887407-06-9

Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-ethyl Carboxamide

Cat. No.: B015277
CAS No.: 887407-06-9
M. Wt: 382.4 g/mol
InChI Key: YDRYAPZRGXNWOV-UHFFFAOYSA-N
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Description

Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dihydropyridine class, which is significant in medicinal chemistry due to its role in calcium channel blockers. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of calcium channels.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, especially for cardiovascular diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are widely used in the treatment of hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.

    Amlodipine: Known for its longer duration of action compared to other dihydropyridines.

    Felodipine: Distinguished by its high vascular selectivity.

Uniqueness

Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for further development in pharmaceutical research, particularly for conditions requiring long-term medication with minimal side effects.

Properties

IUPAC Name

methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-5-23-17(25)14-10(2)24-11(3)15(18(26)27-4)16(14)12-8-6-7-9-13(12)19(20,21)22/h6-9,16,24H,5H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRYAPZRGXNWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391015
Record name Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-06-9
Record name Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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